2,3,5,6-Tetrakis(4-bromophenyl)pyrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

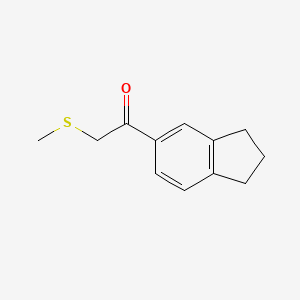

2,3,5,6-テトラキス(4-ブロモフェニル)ピラジンは、分子式C28H16Br4N2、分子量700.06 g/molの有機化合物です ピラジンの誘導体であり、ピラジン環に4つのブロモフェニル基が結合しているのが特徴です

製法

合成経路と反応条件

2,3,5,6-テトラキス(4-ブロモフェニル)ピラジンの合成は、通常、4-ブロモベンズアルデヒドとヒドラジン水和物を適切な触媒の存在下で反応させることから始まります。 反応は、中間体のヒドラゾンを形成することから始まり、環化してピラジン環を生成します 。反応条件には、エタノールや酢酸などの溶媒中で反応物を還流させることが多く、その後、再結晶により精製を行います。

工業的生産方法

2,3,5,6-テトラキス(4-ブロモフェニル)ピラジンの工業的生産には、同様の合成経路が採用される場合がありますが、より大規模に行われます。連続フローリアクターや自動システムを使用することで、生産プロセスの効率と収率を高めることができます。また、温度、圧力、触媒濃度などの反応パラメータを最適化することも、大規模合成においては不可欠です。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrakis(4-bromophenyl)pyrazine typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazine ring . The reaction conditions often include refluxing the reactants in a solvent such as ethanol or acetic acid, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

化学反応の分析

反応の種類

2,3,5,6-テトラキス(4-ブロモフェニル)ピラジンは、以下の化学反応など、さまざまな化学反応を起こします。

置換反応: 臭素原子は、求核置換反応により他の官能基に置換されます。

酸化還元反応: この化合物は酸化還元反応に参加し、異なる酸化状態の生成物をもたらす可能性があります。

カップリング反応: この化合物は、他の芳香族化合物とカップリング反応を起こし、拡張された共役系を形成します.

一般的な試薬と条件

求核置換: ジメチルスルホキシド(DMSO)などの極性非プロトン性溶媒中で、ナトリウムメトキシドやカリウムtert-ブトキシドなどの試薬が一般的に使用されます。

酸化: 酸性または塩基性媒体中で、過マンガン酸カリウムや三酸化クロムなどの酸化剤が使用されます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、求核置換により、さまざまな官能基を持つ誘導体が得られ、酸化および還元により、化合物の異なる酸化状態が得られます。

科学的研究の応用

2,3,5,6-テトラキス(4-ブロモフェニル)ピラジンは、科学研究において多くの応用があります。

作用機序

2,3,5,6-テトラキス(4-ブロモフェニル)ピラジンの作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物は配位子として作用し、金属イオンに結合して配位錯体を形成することができます。 これらの錯体は、ユニークな電子特性と光物理特性を示すため、さまざまな用途で役立ちます 。また、臭素原子の存在により、化合物の反応性や生体分子との相互作用に影響を与える可能性があります。

類似化合物との比較

類似化合物

2,3,5,6-テトラキス(4-カルボキシフェニル)ピラジン: 構造は似ていますが、臭素原子の代わりにカルボン酸基を持っています.

2,3,5,6-テトラキス(4-メチルフェニル)ピラジン: 臭素原子の代わりにメチル基を含んでいます.

2,3,5,6-テトラキス(4-ニトロフェニル)ピラジン: 臭素原子の代わりにニトロ基を含んでいます.

ユニークさ

2,3,5,6-テトラキス(4-ブロモフェニル)ピラジンは、臭素原子の存在により、独特な電子特性と立体特性を持つため、ユニークな化合物です。

特性

分子式 |

C28H16Br4N2 |

|---|---|

分子量 |

700.1 g/mol |

IUPAC名 |

2,3,5,6-tetrakis(4-bromophenyl)pyrazine |

InChI |

InChI=1S/C28H16Br4N2/c29-21-9-1-17(2-10-21)25-26(18-3-11-22(30)12-4-18)34-28(20-7-15-24(32)16-8-20)27(33-25)19-5-13-23(31)14-6-19/h1-16H |

InChIキー |

GYJBLGCTJJHWIL-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1C2=C(N=C(C(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methoxy-3-nitroimidazo[1,2-a]pyrazine](/img/structure/B12102764.png)

![4-(Dibenzo[b,d]furan-2-yl)aniline](/img/structure/B12102774.png)

![10-Phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B12102797.png)

![[2-Hydroxy-3-(1-phenylethylideneamino)propyl] 2-benzamido-3-phenylpropanoate](/img/structure/B12102798.png)

![[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B12102825.png)